Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate

Catalog No.
S3406032
CAS No.
232941-14-9
M.F
C10H9BrClNO4
M. Wt
322.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzo...

CAS Number

232941-14-9

Product Name

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate

IUPAC Name

methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate

Molecular Formula

C10H9BrClNO4

Molecular Weight

322.54 g/mol

InChI

InChI=1S/C10H9BrClNO4/c1-4(14)13-8-6(12)3-5(10(16)17-2)9(15)7(8)11/h3,15H,1-2H3,(H,13,14)

InChI Key

JVHHLYLHOXWORE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate, with the chemical formula C10H9BrClNO4C_{10}H_{9}BrClNO_{4} and CAS number 232941-14-9, is a synthetic organic compound that belongs to the class of benzoate esters. It features a complex structure characterized by multiple functional groups, including an acetamido group, bromine and chlorine substituents, and a hydroxyl group. This compound is typically encountered as a white solid and has a molecular weight of approximately 322.54 g/mol .

, which include:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic substitution mechanisms.
  • Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl compound, while reduction can convert functional groups to their corresponding alcohols.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
  • Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents .

Research indicates that methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate exhibits potential antimicrobial and anti-inflammatory properties. Its biological activity is attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in inflammatory processes .

The synthesis of methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate typically involves the esterification of 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoic acid with methanol, often facilitated by a catalyst such as sulfuric acid. In industrial settings, advanced catalytic processes and optimized conditions are employed to enhance yield and purity. Techniques such as continuous flow reactors and purification methods like recrystallization and chromatography are commonly utilized .

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate finds applications in various fields:

  • Pharmaceutical Research: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Biological Studies: Investigated for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory contexts.
  • Chemical Synthesis: Functions as a building block for more complex organic molecules.
  • Industrial

Studies on the interactions of methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate indicate its potential to modulate biological pathways through enzyme inhibition or receptor interaction. These interactions are critical for understanding its pharmacological profile and guiding further research into its applications in drug development .

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberUnique Features
Methyl 4-acetamido-3-bromo-5-chloro-2-methoxybenzoateNot ListedContains a methoxy group instead of a hydroxyl group
Methyl 4-acetamido-3-bromo-5-chloro-2-aminobenzoateNot ListedFeatures an amino group instead of a hydroxyl group

Uniqueness

The uniqueness of methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate lies in its specific combination of functional groups, which impart distinct chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable in pharmaceutical applications where targeted effects are necessary .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

320.94035 g/mol

Monoisotopic Mass

320.94035 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-14-2024

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